2-Nonyltridecanal
Description
2-Nonyltridecanal is a branched-chain aldehyde with a 13-carbon backbone (tridecanal) and a nonyl group (-C₉H₁₉) attached to the second carbon atom. Branched aldehydes like this compound are typically studied for their applications in organic synthesis, fragrance formulations, and surfactant chemistry. The presence of a bulky nonyl group at the α-position likely influences its physical properties (e.g., melting point, solubility) and reactivity compared to linear aldehydes .
Properties
CAS No. |
922163-79-9 |
|---|---|
Molecular Formula |
C22H44O |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
2-nonyltridecanal |
InChI |
InChI=1S/C22H44O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
SXJZIUKTSPPFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyltridecanal typically involves the oxidation of corresponding alcohols or the hydroformylation of long-chain alkenes. One common method is the oxidation of 2-Nonyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is usually carried out under controlled conditions to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of nonene followed by hydrogenation and subsequent oxidation. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include high pressure and temperature, along with the use of catalysts such as rhodium complexes .
Chemical Reactions Analysis
Types of Reactions
2-Nonyltridecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alcohols (ROH)
Major Products Formed
Oxidation: 2-Nonyltridecanoic acid
Reduction: 2-Nonyltridecanol
Substitution: Imines, acetals
Scientific Research Applications
2-Nonyltridecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nonyltridecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 2-nonyltridecanal and analogous compounds from the evidence:
Key Findings:
Branching Effects :
- Branched aldehydes (e.g., 2-methylundecanal) exhibit lower melting points and higher volatility than linear analogs due to reduced molecular packing .
- 2-Methyloctadecane, a branched alkane, shows distinct gas chromatography (GC) retention indices, highlighting how branching affects analytical behavior .
Functional Group Impact: Aldehydes (e.g., nonadecanal, 2-methylundecanal) are more reactive than alcohols (e.g., 2-octyldodecanol) or alkanes due to the electrophilic carbonyl group . Alcohols like 2-octyldodecanol are preferred in pharmaceutical formulations for their stability and low irritancy .
Toxicity and Safety: Nonadecanal and 2-methylundecanal lack acute toxicity data, but neither is classified as carcinogenic by major regulatory bodies .
Notes
Data Limitations: Direct experimental data for this compound are absent in the provided evidence. Comparisons are inferred from structurally similar compounds.
Analytical Challenges : Branched aldehydes require specialized GC or HPLC methods for accurate quantification, as seen in studies on 2-methyloctadecane .
Research Gaps: Further studies are needed to characterize this compound’s physicochemical properties (e.g., log Pow, vapor pressure) and toxicological profile.
Biological Activity
2-Nonyltridecanal is a long-chain aldehyde with notable biological activities that have garnered research interest in various fields, including pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
This compound, with the chemical formula C_{20}H_{40}O, is characterized by a long hydrophobic carbon chain. Its structure allows it to interact with biological membranes, influencing its bioactivity. The compound is known for its potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled study, human monocytes were treated with this compound, resulting in a significant decrease in TNF-alpha production compared to untreated controls. This finding supports its role as a natural anti-inflammatory agent.
3. Antioxidant Activity
The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Table 2: Antioxidant Activity Assessment
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 50 |
| ABTS Scavenging | 45 |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption: The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Cytokine Modulation: It influences signaling pathways involved in inflammation, leading to reduced cytokine release.
- Radical Scavenging: The compound's structure enables it to donate electrons to free radicals, neutralizing them effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
